molecular formula C11H12O2 B132827 (S)-1,2,3,4-tetrahydro-1-naphthoic acid CAS No. 85977-52-2

(S)-1,2,3,4-tetrahydro-1-naphthoic acid

Cat. No.: B132827
CAS No.: 85977-52-2
M. Wt: 176.21 g/mol
InChI Key: VDLWTJCSPSUGOA-JTQLQIEISA-N
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Description

(S)-1,2,3,4-tetrahydro-1-naphthoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Growth Regulation

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid has shown significant applications in plant growth regulation. Several studies have found that this compound, along with its derivatives, exhibits high plant growth activities. For instance, Fujita et al. (1959) reported the high plant growth activities of dihydro- and tetrahydro-1-naphthoic acids, including chloro- and bromo-derivatives of this compound (Fujita et al., 1959). Similarly, Veldstra & Westeringh (2010) found that (dl) 1,2,3,4-tetrahydro-α-naphthoic acid was very active in plant growth tests, particularly the (−)acid form (Veldstra & Westeringh, 2010).

Molecular Structure and Stereochemistry

The molecular structure and stereochemistry of this compound have been subjects of extensive research. Galpin, Kandeel, & Martin (1978) investigated the absolute configurations of the enantiomers of this compound, providing insights into its stereochemical properties (Galpin et al., 1978). Additionally, the inversion of the tetralin nucleus, including 1, 2, 3, 4-tetrahydro-naphthoic acid, was explored by Fujita & Mitsui (1954), contributing to the understanding of its spatial configuration (Fujita & Mitsui, 1954).

Anaerobic Degradation Pathways

The role of this compound in anaerobic degradation pathways has been another area of research. Annweiler, Michaelis, & Meckenstock (2002) identified this compound as a major metabolite in the anaerobic degradation of naphthalene, indicating its significance in environmental biodegradation processes (Annweiler et al., 2002).

Synthetic Applications

In synthetic chemistry, this compound has been utilized in various reactions. MatsumotoTakeshi & SuzukiAkira (1959) reported its formation in the reduction of related naphthylacetic acids, highlighting its relevance in synthetic pathways (MatsumotoTakeshi & SuzukiAkira, 1959).

Properties

IUPAC Name

(1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWTJCSPSUGOA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647519
Record name (1S)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85977-52-2
Record name (-)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85977-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-, (1S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of potassium tert-butoxide (74.13 g, 661 mmol) and N,N,N',N'-tetramethylethylenediamine (6.63M, 78.92 mL, 523 mmol) in 1.7 L of hexane was cooled to below -30° C. under a nitrogen atmosphere and then n-butyl lithium (1.6M, 327 mL, 523 mmol) was added over 15 minutes. The mixture was stirred for 15 minutes and 1,2,3,4-tetrahydronapthalene (7.36M, 85.27 mL, 623 mmol) was added. The mixture was stirred for 6 hours at 0° C. and then for 18 hours at between 0° and 20° C. The mixture was aerated with carbon dioxide for approximately 30 minutes and then approximately 1.2 L of water was added. The aqueous layer was separated, cooled in an ice-water bath and acidified with approximately 185 mL of 12N hydrochloric acid. The mixture was then extracted with ethyl acetate (2×1 L) and the combined ethyl acetate layers were dried (NaSO4). The mixture was filtered and concentrated. The residue was dissolved in 170 mL of formic acid and then the solution was diluted with 340 mL of water to give a crystalline product. The product was isolated by filtration, washed with 40 mL of water and dried. The dry material was dissolved in 0.74 L of ethyl acetate and the solution was washed with 0.5 L of water, dried (Na2SO4) and concentrated to give 1,2,3,4-tetrahydro-1-naphthoic acid (38.68 g, 219.6 mol), m.p. 74.4°-79.2° C.
Quantity
74.13 g
Type
reactant
Reaction Step One
Quantity
78.92 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
327 mL
Type
reactant
Reaction Step Two
Quantity
85.27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,2,3,4-tetrahydro-1-naphthoic acid
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(S)-1,2,3,4-tetrahydro-1-naphthoic acid
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(S)-1,2,3,4-tetrahydro-1-naphthoic acid
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(S)-1,2,3,4-tetrahydro-1-naphthoic acid
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(S)-1,2,3,4-tetrahydro-1-naphthoic acid
Reactant of Route 6
(S)-1,2,3,4-tetrahydro-1-naphthoic acid

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